molecular formula C9H16ClNO4 B1412740 R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester CAS No. 1932604-50-6

R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester

Cat. No.: B1412740
CAS No.: 1932604-50-6
M. Wt: 237.68 g/mol
InChI Key: MVUAMEQSMWWVQY-ZCFIWIBFSA-N
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Description

R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester is a chemical compound with the molecular formula C9H16ClNO4 and a molecular weight of 237.68 g/mol . This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester typically involves the protection of the amino group of R-2-aminopropionic acid with a tert-butoxycarbonyl (Boc) group, followed by esterification with chloromethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding derivatives.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield R-2-tert-Butoxycarbonylaminopropionic acid and methanol.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Triethylamine: Used as a base in the esterification reaction.

    Hydrochloric Acid: Used for the deprotection of the Boc group.

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

Major Products Formed

    Substituted Derivatives: Formed by nucleophilic substitution of the chloromethyl group.

    R-2-tert-Butoxycarbonylaminopropionic Acid: Formed by hydrolysis of the ester bond.

    R-2-Aminopropionic Acid: Formed by deprotection of the Boc group.

Scientific Research Applications

R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the preparation of various drugs and biologically active compounds.

    Biochemistry: Utilized in the study of enzyme mechanisms and protein modifications.

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester involves its reactivity towards nucleophiles and its ability to undergo deprotection reactions. The chloromethyl group acts as an electrophile, making it susceptible to nucleophilic attack, while the Boc group provides protection to the amino group until it is selectively removed under acidic conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester is unique due to its combination of a protected amino group and a reactive chloromethyl ester group, making it a versatile intermediate in organic synthesis and pharmaceutical applications .

Properties

IUPAC Name

chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO4/c1-6(7(12)14-5-10)11-8(13)15-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUAMEQSMWWVQY-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCCl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OCCl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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